4-(2-Methoxyphenyl)-2-thiophenecarbaldehyde

説明

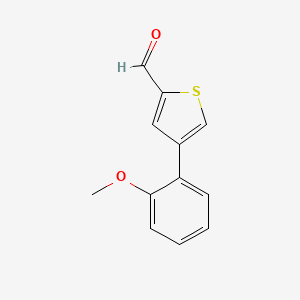

4-(2-Methoxyphenyl)-2-thiophenecarbaldehyde is a thiophene-based aromatic aldehyde featuring a 2-methoxyphenyl substituent at the 4-position of the thiophene ring. The aldehyde functional group at the 2-position of thiophene makes it a versatile intermediate in organic synthesis, particularly for constructing Schiff bases, heterocyclic compounds, and coordination complexes.

特性

分子式 |

C12H10O2S |

|---|---|

分子量 |

218.27 g/mol |

IUPAC名 |

4-(2-methoxyphenyl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C12H10O2S/c1-14-12-5-3-2-4-11(12)9-6-10(7-13)15-8-9/h2-8H,1H3 |

InChIキー |

JBVZPJZYJGHLIM-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC=C1C2=CSC(=C2)C=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-2-thiophenecarbaldehyde typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source under acidic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki coupling reaction. This involves the reaction of a boronic acid derivative of 2-methoxyphenyl with a halogenated thiophene in the presence of a palladium catalyst.

Formylation: The aldehyde group is introduced through a Vilsmeier-Haack reaction, where the thiophene derivative reacts with a formylating agent such as DMF and POCl₃.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki coupling and Vilsmeier-Haack reactions.

化学反応の分析

Types of Reactions

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can undergo nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in ethanol.

Major Products

Oxidation: 4-(2-Methoxyphenyl)-2-thiophenecarboxylic acid.

Reduction: 4-(2-Methoxyphenyl)-2-thiophenemethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

In organic synthesis, 4-(2-Methoxyphenyl)-2-thiophenecarbaldehyde serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it useful in the development of new materials and catalysts.

Biology

This compound can be used in the synthesis of biologically active molecules. Its structure allows for the exploration of new pharmacophores in drug discovery, particularly in the development of anti-inflammatory and antimicrobial agents.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives can be optimized for better efficacy and reduced toxicity in the treatment of various diseases.

Industry

In the materials science industry, this compound can be used in the development of organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaic cells.

作用機序

The mechanism by which 4-(2-Methoxyphenyl)-2-thiophenecarbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxyphenyl group can engage in π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

類似化合物との比較

Data Table: Comparative Analysis of Key Compounds

Key Findings and Implications

Substituent Position : Ortho-methoxy substitution in the target compound likely induces steric hindrance, reducing reaction rates in nucleophilic additions compared to para-substituted analogs .

Functional Group Impact : The aldehyde group enables Schiff base formation, critical for pharmaceutical and material science applications, as seen in benzamide derivatives .

Electronic Effects : Electron-donating methoxy groups enhance aromatic stability, while electron-withdrawing groups (e.g., iodine) increase electrophilicity .

Crystallography : Ethoxy and bulky substituents influence supramolecular assembly, suggesting tunable solid-state properties for materials design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。